4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline
Overview
Description
4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core with extended conjugation, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dimethylamino group: This step involves the reaction of the quinoline derivative with dimethylamine under basic conditions.
Formation of the ethenyl linkages: This is typically done through a Wittig reaction, where the quinoline derivative reacts with a phosphonium ylide to form the ethenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The extended conjugation in its structure allows for strong interactions with these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline
- 4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-diethylamine
- 4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dipropylamine
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and in the study of complex biological systems.
Properties
IUPAC Name |
4-[(Z)-2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl]ethenyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3/c1-31(2)26-17-11-22(12-18-26)9-15-24-21-25(30-29-8-6-5-7-28(24)29)16-10-23-13-19-27(20-14-23)32(3)4/h5-21H,1-4H3/b15-9-,16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZURQWLRUTRQE-CKOAPEAFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=NC3=CC=CC=C32)C=CC4=CC=C(C=C4)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=CC(=NC3=CC=CC=C32)/C=C/C4=CC=C(C=C4)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420863 | |
Record name | F0125-1827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30506-92-4 | |
Record name | NSC268797 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F0125-1827 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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